

spectroscopic data for 2-Nitropyridin-4-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitropyridin-4-ol

Cat. No.: B008485

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Nitropyridin-4-ol**

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for **2-Nitropyridin-4-ol** (CAS: 101654-28-8), a key heterocyclic compound with potential applications in medicinal chemistry and materials science.^{[1][2][3]} Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven protocols for acquiring and analyzing high-quality spectra.

Introduction and Molecular Structure

2-Nitropyridin-4-ol is a substituted pyridine derivative featuring both an electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH). Its molecular formula is C₅H₄N₂O₃, with a molecular weight of approximately 140.10 g/mol.^{[1][4]} The precise characterization of such molecules is fundamental to confirming identity, assessing purity, and understanding electronic and structural properties that govern their reactivity and biological activity.

A critical structural consideration for **2-Nitropyridin-4-ol** is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-4-ol form and the

pyridin-4-one form (2-nitro-1H-pyridin-4-one).^[5] The predominant tautomer is influenced by factors such as solvent polarity and physical state (solid vs. solution). This equilibrium has profound implications for its spectroscopic signatures, particularly in NMR and IR spectroscopy. For the purpose of this guide, we will consider the features of both tautomers.

Figure 1: Tautomeric equilibrium of **2-Nitropyridin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Predictions are based on established chemical shift theory and substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	8.2 - 8.4	d	-2-3 Hz	Located ortho to the strongly withdrawing NO ₂ group, resulting in significant deshielding. Coupled to H-5.
H-5	7.8 - 8.0	dd	$J_{5,6} = \sim 7-8$ Hz, $J_{5,3} = \sim 2-3$ Hz	Influenced by both the adjacent C-6 proton and a long-range coupling to H-3.
H-6	8.5 - 8.7	d	-7-8 Hz	Located ortho to the ring nitrogen, leading to deshielding. Coupled to H-5.

| OH/NH | 10.0 - 12.0 | br s | - | Highly variable, solvent-dependent, and exchangeable with D₂O. The broadness is due to hydrogen bonding and exchange. |

Causality Behind Experimental Choices:

- Solvent: DMSO-d₆ is chosen as the preferred solvent because it readily dissolves polar compounds and its residual peak (at ~2.50 ppm) does not interfere with the aromatic proton signals. Crucially, it allows for the observation of exchangeable protons like -OH and -NH, which might be lost in solvents like D₂O.[\[6\]](#)
- Field Strength: A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolve the coupling patterns clearly, especially the doublet of

doublets for H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon	Predicted δ (ppm)	Rationale
C-2	150 - 155	Directly attached to the strongly electron-withdrawing NO ₂ group, causing significant downfield shift.
C-3	115 - 120	Shielded relative to other carbons but influenced by the adjacent nitro group.
C-4	165 - 175	Attached to the electronegative oxygen. In the keto form, this would be a C=O carbon, shifting even further downfield (~175-185 ppm).
C-5	110 - 115	Expected to be the most upfield carbon signal in the aromatic region.

| C-6 | 145 - 150 | Located alpha to the ring nitrogen, resulting in a characteristic downfield shift. |

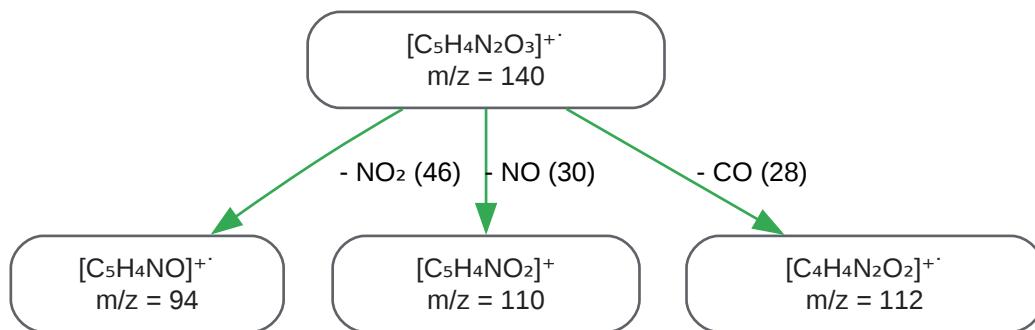
Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of **2-Nitropyridin-4-ol** will be dominated by absorptions from the O-H/N-H, C=O,

NO₂, and aromatic ring vibrations.

Table 3: Predicted Key IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity	Notes
O-H / N-H Stretch	3200 - 3500	Broad, Medium-Strong	The broadness is due to extensive intermolecular hydrogen bonding. This band is characteristic of the alcohol/phenol or the N-H in the pyridone tautomer.
Aromatic C-H Stretch	3000 - 3100	Medium-Weak	Typical for aromatic compounds.
C=O Stretch (Keto form)	1650 - 1680	Strong	A strong absorption in this region would be definitive evidence for the presence of the pyridin-4-one tautomer.
N-O Asymmetric Stretch	1510 - 1560	Strong	A very strong and characteristic absorption for nitro groups.
C=C & C=N Ring Stretch	1400 - 1600	Medium-Strong (multiple bands)	Characteristic vibrations of the pyridine ring skeleton.


| N-O Symmetric Stretch | 1340 - 1380 | Strong | The second key absorption for the nitro functional group. |

Expertise in Interpretation: The most diagnostic feature in the IR spectrum would be the region between $1650\text{-}3500\text{ cm}^{-1}$. A very strong, sharp peak around 1660 cm^{-1} would strongly suggest the keto tautomer is dominant. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would indicate the enol form prevails.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

- Molecular Ion (M^+): Using Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak at $m/z = 140$.
- Isotopic Pattern: The presence of carbon and nitrogen will result in a small $M+1$ peak (~5.9% of M^+) and an $M+2$ peak (~0.9% of M^+).
- Key Fragmentation Pathways:
 - Loss of NO_2 : A common fragmentation for nitroaromatics, leading to a fragment at $m/z = 94$ ($[\text{M} - 46]^+$).
 - Loss of NO : Subsequent loss of a nitro radical followed by CO loss is possible. A fragment corresponding to $[\text{M} - 30]^+$ at $m/z = 110$ is expected.
 - Loss of CO : A characteristic fragmentation of pyridones or phenols, leading to a fragment at $m/z = 112$ ($[\text{M} - 28]^+$).

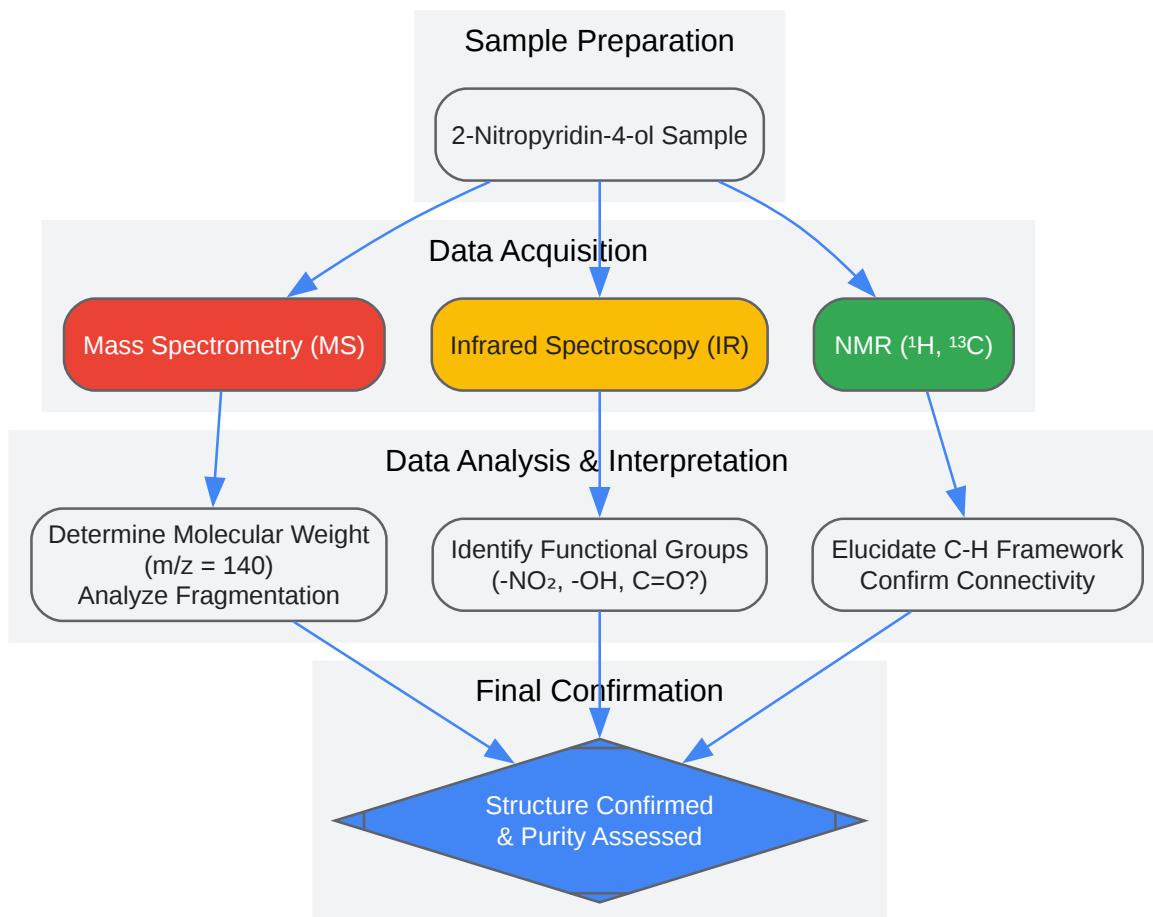
[Click to download full resolution via product page](#)

Figure 2: Predicted major fragmentation pathways for **2-Nitropyridin-4-ol**.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are recommended.

Protocol for NMR Data Acquisition


- Sample Preparation:
 - Accurately weigh 10-15 mg of **2-Nitropyridin-4-ol** for ^1H NMR or 30-50 mg for ^{13}C NMR.
 - Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
 - Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample and perform standard lock, tune, and shim procedures.
 - For ^1H NMR, acquire data with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Use 16 scans for a high signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. Acquire at least 1024 scans to achieve adequate sensitivity.
- Data Processing:
 - Apply Fourier transformation with exponential line broadening (0.3 Hz for ^1H , 1.0 Hz for ^{13}C).
 - Perform phase and baseline correction.
 - Calibrate the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO septet at 39.52 ppm.

Protocol for FTIR Data Acquisition (ATR)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is immaculately clean by wiping it with isopropanol and allowing it to dry.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small, representative amount of solid **2-Nitropyridin-4-ol** onto the crystal.
- Instrument Setup:
 - Apply consistent pressure using the ATR anvil to ensure good sample-crystal contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
 - Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration.

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of **2-Nitropyridin-4-ol** is not reliant on a single technique but on the convergence of evidence from multiple analyses.

[Click to download full resolution via product page](#)

Figure 3: Integrated workflow for the spectroscopic analysis of **2-Nitropyridin-4-ol**.

Conclusion

This guide establishes a detailed and predictive spectroscopic profile for **2-Nitropyridin-4-ol**. The ^1H NMR spectrum is anticipated to show three distinct aromatic signals, while the ^{13}C NMR will display five carbon resonances, with C-2 and C-4 being the most downfield. The IR spectrum will be characterized by strong absorptions from the nitro group and will provide key evidence for the dominant tautomeric form via the carbonyl or hydroxyl stretching regions. Finally, mass spectrometry will confirm the molecular weight of 140 amu and show characteristic losses of NO₂ and CO. By following the integrated workflow and standardized protocols outlined herein, researchers can confidently acquire, interpret, and validate the spectroscopic data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITROPYRIDIN-4-OL | CAS 101654-28-8 [matrix-fine-chemicals.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-NITRO-4-PYRIDINOL Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [spectroscopic data for 2-Nitropyridin-4-ol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008485#spectroscopic-data-for-2-nitropyridin-4-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com